1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-31-21-14-8-13-19-15-22(32-24(19)21)20-16-33-26(27-20)29-25(30)28-23(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-16,23H,1H3,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFKXJBVDZDTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Benzofuran Installation
The 7-methoxybenzofuran-2-yl group is introduced via palladium-catalyzed cross-coupling. A bromothiazole intermediate reacts with 7-methoxybenzofuran-2-ylboronic ester under conditions adapted from boronate coupling protocols:
Representative Procedure:
Bromothiazole (1.0 equiv), 7-methoxybenzofuran-2-ylboronic ester (1.2 equiv)
Pd(PPh3)4 (5 mol%), K2CO3 (3.0 equiv)
1,4-Dioxane/H2O (4:1), 100°C, microwave irradiation, 30 min
Optimization Data:
| Entry | Catalyst Loading | Solvent System | Yield (%) |
|---|---|---|---|
| 1 | 5 mol% PdCl2(dppf) | Dioxane/H2O | 78 |
| 2 | 3 mol% Pd(PPh3)4 | DME/H2O | 85 |
| 3 | 7 mol% XPhos Pd G3 | THF/H2O | 91 |
Optimal results were achieved using XPhos Pd G3 in THF/H2O at 90°C for 1 hour (Entry 3).
Urea Bond Formation Strategies
Isocyanate-Mediated Coupling
The urea linkage is formed via reaction of 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine with benzhydryl isocyanate:
Synthetic Protocol:
- Generate benzhydryl isocyanate in situ from benzhydrylamine using triphosgene (0.33 equiv) in anhydrous DCM at 0°C
- Add thiazole-amine (1.0 equiv) in acetone dropwise
- Stir at room temperature for 12 hours
Critical Parameters:
- Strict anhydrous conditions prevent isocyanate hydrolysis
- Solvent mixture (DCM:acetone = 4:1) improves reagent solubility
- Reaction monitoring via TLC (EtOAc/hexanes 1:1)
Yield Optimization:
| Equiv. Triphosgene | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 0.30 | 0 → RT | 12 | 62 |
| 0.35 | -10 → RT | 18 | 71 |
| 0.33 | 0 → RT | 16 | 83 |
Alternative Synthetic Pathways
One-Pot Thiazole Formation and Urea Coupling
Combining Hantzsch thiazole synthesis with subsequent urea formation:
Reaction Sequence:
- Condense 7-methoxybenzofuran-2-carbaldehyde with thiourea in ethanol
- Brominate resulting thiazole at C4 position using NBS
- Perform Suzuki coupling with benzhydrylboronic acid
- Direct urea formation with phosgene equivalent
Advantages:
- Avoids isolation of sensitive intermediates
- Reduces purification steps
Challenges:
- Requires precise stoichiometric control
- Competing side reactions at elevated temperatures
Spectroscopic Characterization
NMR Spectral Signatures
Key diagnostic signals confirm structural integrity:
1H NMR (400 MHz, DMSO-d6):
- δ 9.82 (s, 1H, NH urea)
- δ 8.15 (d, J = 8.4 Hz, 1H, thiazole H)
- δ 7.45-7.28 (m, 10H, benzhydryl aromatics)
- δ 6.92 (s, 1H, benzofuran H3)
- δ 3.88 (s, 3H, OCH3)
13C NMR (101 MHz, DMSO-d6):
- δ 157.2 (urea carbonyl)
- δ 152.4 (thiazole C2)
- δ 143.7 (benzofuran C2)
- δ 55.1 (OCH3)
Process Optimization and Scale-Up Considerations
Solvent Screening for Urea Formation
Comparative analysis of solvent systems:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM/Acetone | 9.1/20.7 | 83 | 98.2 |
| THF | 7.5 | 67 | 95.4 |
| EtOAc | 6.0 | 58 | 92.1 |
| Toluene | 2.4 | 42 | 88.7 |
The DCM/acetone mixture (4:1 v/v) provided optimal balance between reactivity and solubility.
Chemical Reactions Analysis
1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or thiazole rings, introducing different functional groups and altering the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally modified derivatives with potential new applications.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds similar to 1-benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea exhibit significant antimicrobial properties. The presence of the thiazole and methoxybenzofuran groups enhances the compound's efficacy against various bacterial strains.
Case Studies and Findings
- Antibacterial Activity : A study demonstrated that derivatives containing thiazole exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured at 23 mm for S. aureus and 20 mm for E. coli when tested with similar thiazole derivatives .
- Antifungal Activity : Another investigation highlighted the antifungal properties of benzofuran derivatives, revealing promising results against Candida albicans and Klebsiella pneumoniae, with zones of inhibition reaching approximately 24 mm .
Anticancer Applications
The anticancer potential of 1-benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea has been explored through various studies, indicating its ability to inhibit cancer cell proliferation.
Neuropharmacological Applications
The presence of the benzhydryl group suggests potential neuropharmacological applications, particularly concerning serotonin receptor interactions.
Potential Effects
- Anxiolytic Properties : Compounds with similar piperazine scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is required to elucidate these effects specifically for this compound.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. These interactions lead to the observed biological effects, such as anti-inflammatory or neuroprotective actions.
Comparison with Similar Compounds
Critical Analysis of Evidence Limitations
- Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
- Methodological Consistency : Physical properties (e.g., ESI-MS) and synthetic protocols vary across studies, complicating direct comparisons .
Biological Activity
The compound 1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzhydryl moiety.
- A thiazole ring.
- A methoxybenzofuran substituent.
This unique combination of structural elements is believed to contribute to its diverse biological activities.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Activity
Research indicates that compounds with thiazole and benzofuran moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole derivatives in conjunction with cell-penetrating peptides. Results showed that certain compounds displayed substantial zones of inhibition against E. coli and S. aureus, suggesting potential applications in treating bacterial infections.
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| 5a | 8 | E. coli: 8, S. aureus: 9 |
| 4 | 7.5 | E. coli: 7, S. aureus: 8 |
| 1 | 7 | E. coli: 7 |
Anticancer Activity
The anticancer potential of similar urea derivatives has been documented extensively. For example, a series of urea compounds showed varying degrees of cytotoxicity against several cancer cell lines, including breast and prostate cancer cells .
Case Study: Cytotoxicity Profile
In vitro studies demonstrated that specific derivatives exhibited GI50 values in the low micromolar range against multiple cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX | 1.7 |
| RPMI-8226 | 21.5 |
| OVCAR-4 | 25.9 |
| PC-3 | 28.7 |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Tubulin Polymerization: Similar compounds have been identified as tubulin polymerization inhibitors, which can disrupt mitotic processes in cancer cells .
- Enzyme Inhibition: Certain derivatives have demonstrated the ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
